![molecular formula C12H14N2 B2604536 3-(Quinolin-4-YL)propan-1-amine CAS No. 379264-82-1](/img/structure/B2604536.png)
3-(Quinolin-4-YL)propan-1-amine
Overview
Description
3-(Quinolin-4-YL)propan-1-amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.26 . It is also known by its IUPAC name, 3-(4-quinolinyl)-1-propanamine . It is typically stored at room temperature and appears as a liquid .
Synthesis Analysis
Quinoline, the core structure of 3-(Quinolin-4-YL)propan-1-amine, has been synthesized through various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-(Quinolin-4-YL)propan-1-amine consists of a quinoline ring attached to a propylamine group . The InChI code for this compound is 1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Quinolin-4-YL)propan-1-amine are not mentioned in the search results, quinoline derivatives have been synthesized through various reactions. For instance, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Physical And Chemical Properties Analysis
3-(Quinolin-4-YL)propan-1-amine is a liquid at room temperature . It has a molecular weight of 186.26 .Scientific Research Applications
Drug Discovery
Quinoline, the core structure of “3-(Quinolin-4-YL)propan-1-amine”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s potential for industrial and medicinal applications makes it an essential segment of both natural and synthetic compounds .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Its unique structure and properties make it a valuable component in various chemical reactions and syntheses .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . These compounds are often used in the development of new drugs and therapies .
Influenza Virus Research
In some research, compounds similar to “3-(Quinolin-4-YL)propan-1-amine” have shown promising results in interacting with the Ribonucleoprotein (RNP) of the influenza virus . This could potentially lead to the development of new antiviral drugs .
Safety and Hazards
The safety information for 3-(Quinolin-4-YL)propan-1-amine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-(Quinolin-4-YL)propan-1-amine are not mentioned in the search results, quinoline and its derivatives have been extensively studied for their potential applications in medicinal chemistry . The development of novel cytotoxic drugs using the quinoline scaffold remains an interesting field of research .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence several biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives are known to have a broad range of biological and pharmacological activities .
properties
IUPAC Name |
3-quinolin-4-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONADHCZDIKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-4-YL)propan-1-amine |
Synthesis routes and methods
Procedure details
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